molecular formula C8H7ClO4S B241710 [(3-Chlorophenyl)sulfonyl]acetic acid

[(3-Chlorophenyl)sulfonyl]acetic acid

Cat. No. B241710
M. Wt: 234.66 g/mol
InChI Key: XMYCVQKTXWHUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Chlorophenyl)sulfonyl]acetic acid, also known as CPAA, is a chemical compound that has been widely used in scientific research for its unique properties. CPAA is a sulfonate ester that contains a chlorine atom and a carboxylic acid group, and it has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of [(3-Chlorophenyl)sulfonyl]acetic acid is not fully understood, but it is believed to involve the formation of covalent bonds between [(3-Chlorophenyl)sulfonyl]acetic acid and the target enzyme or protein. [(3-Chlorophenyl)sulfonyl]acetic acid contains a sulfonyl group that can react with the nucleophilic residues of the enzyme or protein, leading to the inhibition of its activity. [(3-Chlorophenyl)sulfonyl]acetic acid has also been shown to interact with the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
[(3-Chlorophenyl)sulfonyl]acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein function, and the induction of apoptosis in cancer cells. [(3-Chlorophenyl)sulfonyl]acetic acid has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in various tissues. [(3-Chlorophenyl)sulfonyl]acetic acid has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the nervous system. [(3-Chlorophenyl)sulfonyl]acetic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

[(3-Chlorophenyl)sulfonyl]acetic acid has several advantages for lab experiments, including its ability to selectively inhibit the activity of specific enzymes and proteins, its high purity and stability, and its low toxicity. However, [(3-Chlorophenyl)sulfonyl]acetic acid also has some limitations, including its high cost, its limited solubility in water, and its potential for off-target effects.

Future Directions

There are several future directions for the use of [(3-Chlorophenyl)sulfonyl]acetic acid in scientific research. One direction is the development of new drugs that target specific enzymes or proteins using [(3-Chlorophenyl)sulfonyl]acetic acid as a lead compound. Another direction is the investigation of the structure and function of proteins using [(3-Chlorophenyl)sulfonyl]acetic acid as a tool. Finally, the use of [(3-Chlorophenyl)sulfonyl]acetic acid in cancer research may lead to the development of new therapies that target cancer cells specifically.

Synthesis Methods

[(3-Chlorophenyl)sulfonyl]acetic acid can be synthesized in several ways, but the most commonly used method is the reaction of 3-chlorobenzenesulfonyl chloride with sodium acetate in acetic acid. This reaction results in the formation of [(3-Chlorophenyl)sulfonyl]acetic acid and sodium chloride as a byproduct. The purity of [(3-Chlorophenyl)sulfonyl]acetic acid can be improved by recrystallization from methanol or ethanol.

Scientific Research Applications

[(3-Chlorophenyl)sulfonyl]acetic acid has been used in various scientific research studies, including the development of new drugs, the study of enzyme inhibition, and the investigation of protein structure and function. [(3-Chlorophenyl)sulfonyl]acetic acid has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, acetylcholinesterase, and tyrosinase. [(3-Chlorophenyl)sulfonyl]acetic acid has also been used as a tool to study protein structure and function, as it can react with amino acid residues and modify their properties.

properties

Product Name

[(3-Chlorophenyl)sulfonyl]acetic acid

Molecular Formula

C8H7ClO4S

Molecular Weight

234.66 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfonylacetic acid

InChI

InChI=1S/C8H7ClO4S/c9-6-2-1-3-7(4-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)

InChI Key

XMYCVQKTXWHUGQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.